molecular formula C16H19N3O4S B2586249 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476308-77-7

2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

カタログ番号: B2586249
CAS番号: 476308-77-7
分子量: 349.41
InChIキー: FKPHOQKQFLAVMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sophisticated chemical entity designed for pioneering research, particularly in the field of oncology. Its structure integrates a 4,5,6,7-tetrahydrobenzo[b]thiophene core, a scaffold recognized for its potent biological activity. Scientific studies on analogous compounds have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) . The mechanism of action for these related molecules involves the induction of DNA damage, as measured by comet and DNA fragmentation assays, and the downregulation of key cancer-specific genetic markers such as COL10A1, COL11A1, ESR1, and ERBB2 . Furthermore, the 2,5-dioxopyrrolidin-1-yl moiety present in this compound is a key feature in bioconjugation chemistry. This group is reactive towards amine functionalities, suggesting this reagent's potential application as a linker in the synthesis of antibody-drug conjugates (ADCs) and other targeted biotherapeutics . The incorporation of this heterobifunctional cross-linking group positions this compound as a valuable tool for researchers developing next-generation targeted therapies, with the aim of enhancing efficacy and reducing systemic toxicity.

特性

IUPAC Name

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-8-2-3-9-10(6-8)24-16(14(9)15(17)23)18-11(20)7-19-12(21)4-5-13(19)22/h8H,2-7H2,1H3,(H2,17,23)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHOQKQFLAVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , also referred to as a tetrahydrobenzo[b]thiophene derivative, is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure suggests it may possess various pharmacological properties, particularly in antibacterial and possibly other therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 367.4 g/mol. The presence of the dioxopyrrolidinyl group and the tetrahydrobenzo[b]thiophene core are pivotal in defining its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of tetrahydrobenzo[b]thiophene derivatives, including the compound . A notable study evaluated various derivatives against common bacterial strains:

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values for selected bacterial strains:

CompoundBacterial StrainMIC (µM)
3bE. coli1.11
3bP. aeruginosa1.00
3bSalmonella0.54
3bS. aureus1.11

In this study, compound 3b exhibited particularly strong antibacterial activity against E. coli and P. aeruginosa, suggesting its potential as a lead compound for further development in antibiotic therapies .

While specific mechanisms for this compound's activity are still under investigation, related studies on tetrahydrobenzo[b]thiophene derivatives suggest that they may inhibit bacterial cell wall synthesis or disrupt membrane integrity. This aligns with the observed bacteriostatic effects noted in time-kill assays where higher concentrations of the compound significantly reduced viable bacterial counts within a short duration .

Additional Biological Activities

Beyond antibacterial properties, preliminary investigations into other pharmacological activities have been conducted:

  • Antidepressant Activity : Some derivatives have shown mild antidepressant effects in animal models, although these results were not statistically significant compared to control groups .
  • Analgesic Effects : The compounds were also assessed for analgesic properties, with some derivatives showing promising results in pain models .

Case Studies and Research Findings

A comprehensive analysis of several studies reveals that while the antibacterial activity is well-supported by quantitative data (e.g., MIC values), other biological activities require further exploration through rigorous clinical trials and mechanistic studies.

Example Study

In one study focusing on a series of tetrahydrobenzo[b]thiophene derivatives, it was found that compounds with similar structural features to the target compound displayed moderate to good inhibitory activities against various bacterial strains. The study utilized established antibiotics as controls to benchmark the efficacy of new compounds .

類似化合物との比較

Structural Analogs and Core Modifications

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene - 3-carboxamide
- 2-(2,5-dioxopyrrolidin-1-yl)acetamido
- 6-methyl
Not explicitly reported N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene - 3-carboxylate
- Ethoxy/hydroxyphenyl substituents
Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine - Cyano group
- Furan and trimethylbenzylidene substituents
Not reported
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimidoquinazoline - Cyano group
- Furan substituent
Not reported
Thienotetrahydropyridine derivatives (e.g., C1) Thienotetrahydropyridine Variable substituents (e.g., methyl, phenyl) Antiplatelet activity superior to clopidogrel

Key Observations :

  • The target compound shares the tetrahydrobenzo[b]thiophene core with compound 6o (), but differs in substituents.
  • Unlike thiazolo-pyrimidine derivatives (e.g., 11a , 11b ) and pyrimidoquinazoline (12 ) from , the target compound lacks a fused pyrimidine ring, which may reduce steric hindrance and improve solubility .
  • Thienotetrahydropyridine derivatives () exhibit antiplatelet activity, suggesting that the tetrahydrobenzo[b]thiophene scaffold in the target compound could similarly interact with ADP receptors .

Key Observations :

  • Thiazolo-pyrimidine derivatives (11a , 11b ) achieve higher yields (68%) under reflux conditions, suggesting that optimizing reaction conditions (e.g., solvent, catalyst) could improve efficiency for the target compound .
Pharmacological Potential
  • Antiplatelet Activity: Thienotetrahydropyridine derivatives (e.g., C1) from demonstrate superior activity to clopidogrel, a benchmark ADP receptor antagonist. The target compound’s tetrahydrobenzo[b]thiophene core and carboxamide group may mimic this activity by interacting with similar receptor pockets .
  • Metabolic Stability : The 2,5-dioxopyrrolidinyl group in the target compound could enhance metabolic stability compared to ester-containing analogs (e.g., 6o ), as cyclic imides are less prone to hydrolysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of tetrahydrobenzo[b]thiophene precursors with activated acylating agents. For example, and describe analogous syntheses using chloroacetic acid, aromatic aldehydes, and fused sodium acetate under reflux in acetic anhydride/acetic acid. Key steps include:

  • Reagent Selection : Use of sodium acetate as a base to facilitate cyclization.
  • Purification : Crystallization from solvents like DMF/water or methanol (yields: 54–78%) .
  • Characterization : Confirm structure via IR (C=O, C≡N stretches), NMR (δ 2.24–8.01 ppm for CH3, ArH), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1719 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) functional groups .
  • NMR : Use ¹H and ¹³C NMR to resolve methyl groups (δ 2.24–2.37 ppm), aromatic protons (δ 6.56–8.01 ppm), and carboxamide carbons (δ 165–171 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for C22H17N3O3S: m/z 403 [M⁺]) .

Q. What are the typical reaction mechanisms involved in modifying the tetrahydrobenzo[b]thiophene core?

  • Methodological Answer : Modifications often involve nucleophilic acyl substitution or cyclocondensation. For instance, highlights the use of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene intermediates reacting with electrophiles (e.g., maleic anhydride) to form fused heterocycles. Key considerations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Acidic or basic conditions optimize yields (e.g., sodium ethoxide in ethanol for cyclization) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound when encountering low reproducibility?

  • Methodological Answer :

  • Parameter Screening : Adjust reflux time ( : 2–12 hours), solvent ratios (e.g., acetic anhydride/acetic acid vs. ethanol), and stoichiometry of reagents .
  • Purification Refinement : Use gradient HPLC (e.g., MeCN:H2O, 30→100%) to isolate impurities, as described in and .
  • Catalyst Optimization : Test alternatives to sodium acetate (e.g., K2CO3 or DBU) for improved cyclization efficiency .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the tetrahydrobenzo[b]thiophene region .
  • X-ray Crystallography : demonstrates resolving ambiguous geometries (e.g., benzylidene conformers) via single-crystal analysis .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values for contentious protons/carbons .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :

  • Derivative Libraries : Synthesize analogs with varied substituents (e.g., ’s pyridone/thiophene derivatives) and test against biological targets .
  • Pharmacophore Mapping : Use docking studies to correlate functional groups (e.g., carboxamide, dioxopyrrolidinyl) with bioactivity .
  • Data Integration : Apply multivariate analysis to link spectral/physicochemical data (e.g., logP, polar surface area) to activity trends .

Q. How can solubility challenges be addressed during in vitro bioassays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability ( and used DMF/water for crystallization) .
  • Prodrug Design : Introduce hydrophilic groups (e.g., ’s methyl ester derivatives hydrolyzed to carboxylic acids in vivo) .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between similar derivatives?

  • Methodological Answer :

  • Batch Analysis : Verify purity via HPLC ( : >95% purity criteria) to rule out impurity-driven artifacts .
  • Assay Variability : Replicate tests under standardized conditions (e.g., ’s antioxidant assays used DPPH radical scavenging at λ 517 nm) .
  • Epistatic Effects : Evaluate synergistic/antagonistic interactions with off-target proteins using proteomics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。